molecular formula C19H17FN2O3S2 B2441103 N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226433-85-7

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No. B2441103
CAS RN: 1226433-85-7
M. Wt: 404.47
InChI Key: QBBLBDMXYKAEEF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Inhibitory Properties

  • Certain aromatic sulfonamide inhibitors, related to the chemical structure , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have shown varying nanomolar half maximal inhibitory concentrations (IC50) across different isoenzymes, indicating their potential as selective inhibitors (Supuran et al., 2013).
  • Benzothiophene carboxamide derivatives, which have structural similarities, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. This suggests their potential application in developing antimalarial treatments (Banerjee et al., 2011).

Analytical and Synthetic Applications

  • Research has been conducted on the synthesis and properties of ortho-linked aromatic polyamides based on derivatives including fluoro compounds, showcasing their potential in material science applications (Hsiao et al., 2000).

Antimicrobial and Antitumour Activities

  • Novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which bear resemblance to the compound , have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains (Babu et al., 2013).
  • Studies on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have revealed potential antitumor activities, indicating the potential of similar fluorine-containing compounds in cancer research (Hao et al., 2017).

Drug Discovery and Development

  • The compound and its derivatives have been explored in drug discovery, particularly in the context of human immunodeficiency virus (HIV) integrase inhibitors, demonstrating their relevance in pharmaceutical research (Monteagudo et al., 2007).

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)16-5-3-2-4-6-16)17-11-12-26-18(17)19(23)21-13-14-7-9-15(20)10-8-14/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBLBDMXYKAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

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